4-Methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid
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Overview
Description
2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid is a chemical compound with the molecular formula C9H14O6 and a molecular weight of 218.2 g/mol . It is a derivative of ribose, a naturally occurring sugar, and is often used in proteomics research . The compound is characterized by its unique structure, which includes an isopropylidene group and a methyl group attached to the ribose backbone .
Preparation Methods
The synthesis of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid typically involves the protection of the hydroxyl groups of ribose followed by selective methylation and oxidation . One common synthetic route starts with methyl-2,3-O-isopropylidene-beta-D-ribofuranoside, which undergoes oxidation to form the desired product . The reaction conditions often include the use of methanol as a solvent and specific catalysts to facilitate the transformation .
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow processes to increase yield and reduce production time .
Chemical Reactions Analysis
2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols .
Scientific Research Applications
2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid has several scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Mechanism of Action
The mechanism of action of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid involves its interaction with specific molecular targets and pathways . The compound can act as a substrate for enzymes involved in ribose metabolism, leading to the formation of various metabolites . These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .
Comparison with Similar Compounds
2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid can be compared with other similar compounds, such as methyl-2,3-O-isopropylidene-beta-D-ribofuranosiduronic acid and methyl 2,3-O-(1-methylethylidene)-beta-D-ribofuranosiduronic acid . These compounds share similar structural features but differ in their specific functional groups and chemical properties .
Methyl-2,3-O-isopropylidene-beta-D-ribofuranosiduronic acid: This compound has a similar isopropylidene group but differs in its oxidation state and functional groups.
Methyl 2,3-O-(1-methylethylidene)-beta-D-ribofuranosiduronic acid: This compound also features an isopropylidene group but has different stereochemistry and functional groups.
Properties
IUPAC Name |
4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6/c1-9(2)14-4-5(7(10)11)13-8(12-3)6(4)15-9/h4-6,8H,1-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFKDZSYIKUCGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC2C(=O)O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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